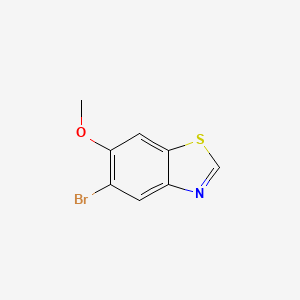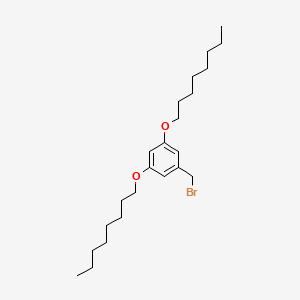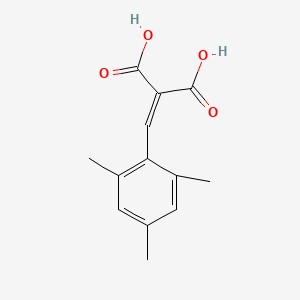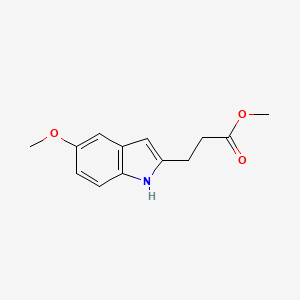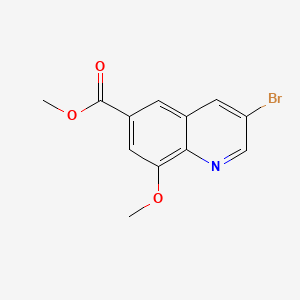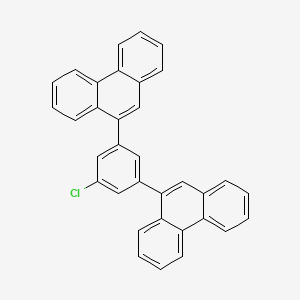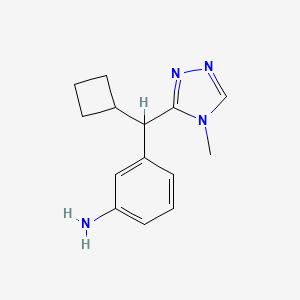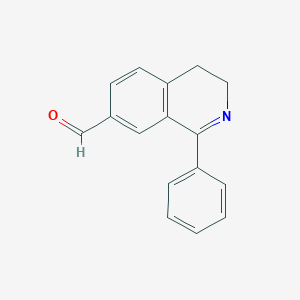
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C16H13NO It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring system. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under heating conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as a pharmacophore for drug development.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Its derivatives are explored for use in materials science, including the development of novel polymers and advanced materials.
作用机制
The mechanism of action of 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting enzyme activity or receptor binding. The isoquinoline moiety may interact with aromatic residues in proteins, influencing their function and stability .
相似化合物的比较
1-Phenyl-3,4-dihydroisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydroisoquinoline: Contains a fully saturated isoquinoline ring, differing in its chemical reactivity and biological activity.
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Features methoxy groups that alter its electronic properties and reactivity.
Uniqueness: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and potential for forming various derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a candidate for drug development.
属性
CAS 编号 |
823236-18-6 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC 名称 |
1-phenyl-3,4-dihydroisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c18-11-12-6-7-13-8-9-17-16(15(13)10-12)14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 |
InChI 键 |
WMNUQIOKOMYZMS-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=C1C=CC(=C2)C=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
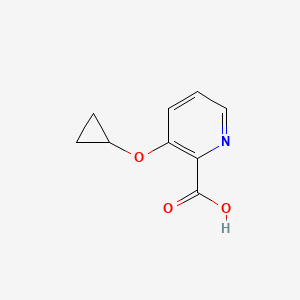
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)

![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
